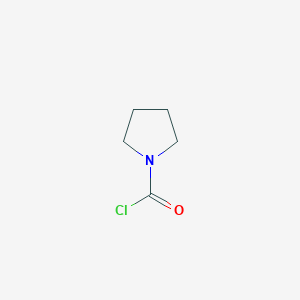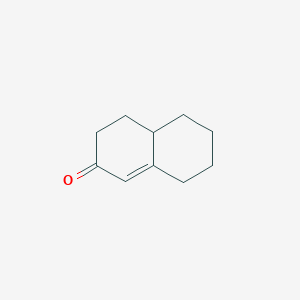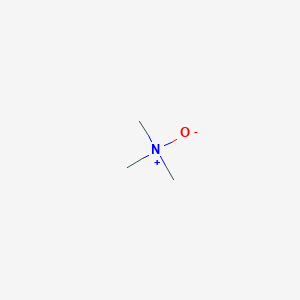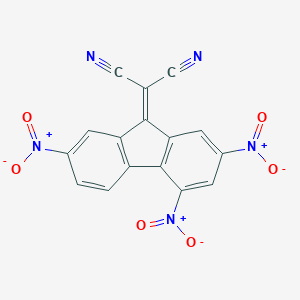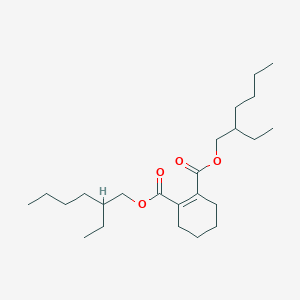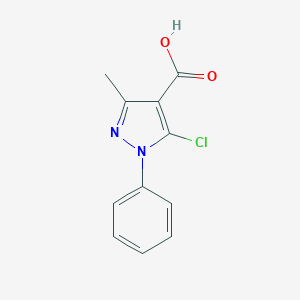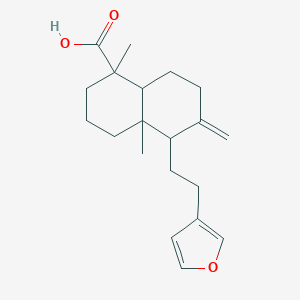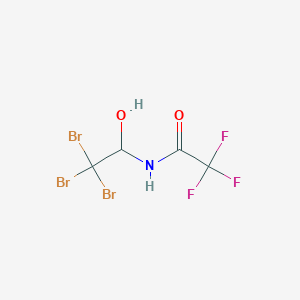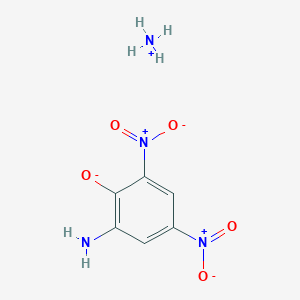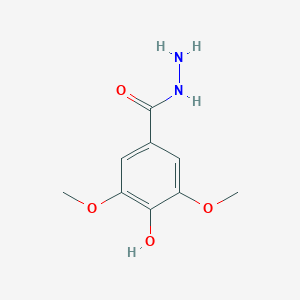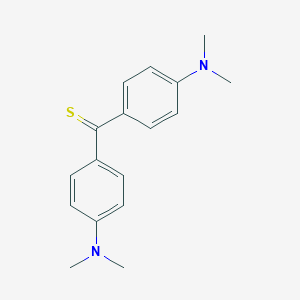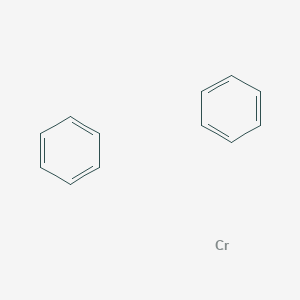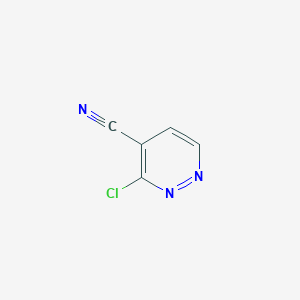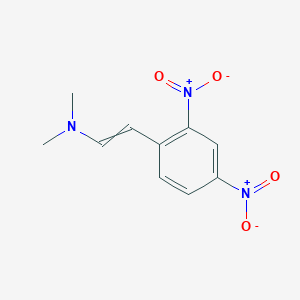![molecular formula C18H18Cl2N2S4 B072993 (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate CAS No. 1170-79-2](/img/structure/B72993.png)
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate, also known as CMCS, is a chemical compound that has been widely studied for its potential applications in scientific research. CMCS is a carbamate derivative that contains both sulfur and nitrogen atoms, making it a versatile molecule with a range of potential applications. In
科学的研究の応用
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. This compound has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
作用機序
The mechanism of action for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound can prevent cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which can contribute to chronic inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects on normal cells, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate. One area of focus is the development of new analogs and derivatives of this compound that exhibit enhanced antitumor activity and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action for this compound and to identify the specific pathways and enzymes that it targets. Finally, there is potential for this compound to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness and reduce side effects.
合成法
The synthesis method for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate involves the reaction of (4-chlorophenyl)methyl isocyanate with 2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethanethiol in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure this compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality this compound for scientific research.
特性
CAS番号 |
1170-79-2 |
|---|---|
分子式 |
C18H18Cl2N2S4 |
分子量 |
461.5 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate |
InChI |
InChI=1S/C18H18Cl2N2S4/c19-15-5-1-13(2-6-15)11-25-17(23)21-9-10-22-18(24)26-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,23)(H,22,24) |
InChIキー |
HWEHBWWWDMTJDO-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1CSC(=NCCN=C(S)SCC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1CSC(=S)NCCNC(=S)SCC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1CSC(=S)NCCNC(=S)SCC2=CC=C(C=C2)Cl)Cl |
その他のCAS番号 |
1170-79-2 |
同義語 |
1-[(4-chlorophenyl)methylsulfanyl]-N-[2-[(4-chlorophenyl)methylsulfany lcarbothioylamino]ethyl]methanethioamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



